molecular formula C5H12N2O B1215122 tert-Butylmethylnitrosamine CAS No. 2504-18-9

tert-Butylmethylnitrosamine

Cat. No.: B1215122
CAS No.: 2504-18-9
M. Wt: 116.16 g/mol
InChI Key: YDNOESAJRGHRAE-UHFFFAOYSA-N
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Description

tert-Butylmethylnitrosamine: is an organic compound with the molecular formula C5H12N2O. It is a member of the N-nitrosamine family, which are compounds containing the nitroso functional group attached to a nitrogen atom. These compounds are of significant interest due to their potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

Tert-Butylmethylnitrosamine, also known as N-nitrosamines, is a compound that primarily targets secondary amines . The interaction with these amines leads to the synthesis of various N-nitroso compounds .

Mode of Action

This compound interacts with its targets through a process known as nitrosation . This process involves the conversion of secondary amines into N-nitroso compounds under solvent-free conditions . The reaction conditions are metal and acid-free, which allows for a broad substrate scope .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of N-nitroso compounds from secondary amines . The compound also plays a role in other transformations, including the conversion of aryl hydrazines to aryl azides and primary amides to carboxylic acids under mild conditions .

Pharmacokinetics

The compound’s synthesis process is characterized by broad substrate scope, metal and acid-free conditions, and an easy isolation procedure . These factors may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially impacting its bioavailability.

Result of Action

The primary result of this compound’s action is the synthesis of various N-nitroso compounds from secondary amines . These compounds have various applications in chemical synthesis and may have biological effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. It’s worth noting that the synthesis of N-nitroso compounds from secondary amines using this compound occurs under solvent-free conditions , suggesting that the compound’s action may be influenced by the presence or absence of certain solvents.

Biochemical Analysis

Biochemical Properties

Tert-Butylmethylnitrosamine plays a crucial role in biochemical reactions, particularly in the formation of N-nitroso compounds. It interacts with secondary amines under solvent-free conditions to produce various N-nitroso compounds . The compound is known to interact with enzymes such as cytochrome P450, which is involved in its metabolic activation. This interaction leads to the formation of reactive intermediates that can bind to DNA and proteins, causing mutagenic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, which can lead to mutations and cancer development. The compound affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also impacts gene expression by causing changes in the transcriptional activity of genes involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can bind to DNA and proteins, causing mutations and other cellular damage. The compound also inhibits the activity of certain enzymes involved in DNA repair, further contributing to its mutagenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its mutagenic potential. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent DNA damage and long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause DNA damage and mutations without significant toxicity. At high doses, it can lead to severe toxic effects, including liver damage, kidney damage, and increased risk of cancer. Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its activation and detoxification. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins. It also interacts with other enzymes involved in its detoxification, such as glutathione S-transferase, which helps to neutralize its reactive intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported by specific transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its toxic effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. It can be found in the nucleus, where it interacts with DNA and causes mutations. The compound may also be localized in the cytoplasm, where it interacts with proteins and other biomolecules. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butylmethylnitrosamine can be synthesized through the nitrosation of secondary amines. One efficient method involves using tert-butyl nitrite under solvent-free conditions. This method is advantageous as it avoids the use of metals and acids, making it environmentally friendly. The reaction typically proceeds with high yields and broad substrate scope .

Industrial Production Methods: Industrial production of this compound may involve similar nitrosation reactions, scaled up to accommodate larger quantities. The use of tert-butyl nitrite remains a preferred method due to its efficiency and the stability of the resulting product.

Chemical Reactions Analysis

Types of Reactions: tert-Butylmethylnitrosamine primarily undergoes nitrosation reactions. It can also participate in various transformations, including oxidation and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various N-nitroso compounds, which can be further transformed into other functionalized molecules.

Scientific Research Applications

tert-Butylmethylnitrosamine has several applications in scientific research:

Comparison with Similar Compounds

  • N-Nitrosodimethylamine
  • N-Nitrosodiethylamine
  • N-Nitrosomorpholine

Comparison: tert-Butylmethylnitrosamine is unique due to its tert-butyl group, which imparts distinct steric and electronic properties compared to other N-nitrosamines. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

N-tert-butyl-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(2,3)7(4)6-8/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNOESAJRGHRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947903
Record name N-tert-Butyl-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2504-18-9
Record name N,2-Dimethyl-N-nitroso-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2504-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butylmethylnitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-Butyl-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL(TERT-BUTYL)NITROSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGC4CMK8EG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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